6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one
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Overview
Description
6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one is a heterocyclic aromatic compound with the molecular formula C16H8ClNO2. It belongs to the family of phenoxazines, which are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one typically involves the condensation of vitamin K3 with 4-aminophenols under reflux in methanol . Another method involves the reaction of 11-amino-9-mercapto-6-chloro-8,10-diaza-5H-benzo[a]phenoxazin-5-one with 2-aminophenol in an ethanol-water mixture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: Halogen atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can yield amines.
Scientific Research Applications
6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a photoredox catalyst and in dye-sensitized solar cells.
Biology: Acts as a fluorescent probe for studying biological processes.
Medicine: Exhibits anticancer and antibiotic properties, making it useful in chemotherapy.
Industry: Used in the development of organic light-emitting diodes and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one involves its interaction with molecular targets and pathways. For instance, in its role as an anticancer agent, it intercalates into DNA, disrupting the replication process and leading to cell death . It also acts as a photoredox catalyst by absorbing light and transferring electrons to initiate chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-9-nitro-5H-benzo[a]phenoxazin-5-one
- 6-methyl-10-nitro-5H-benzo[a]phenoxazin-5-one
- 6-methyl-5H-benzo[a]phenothiazin-5-one
Uniqueness
6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its chlorine and methyl groups influence its reactivity and interactions with other molecules, making it particularly useful in specific applications such as photoredox catalysis and chemotherapy .
Properties
CAS No. |
73397-08-7 |
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Molecular Formula |
C17H10ClNO2 |
Molecular Weight |
295.7 g/mol |
IUPAC Name |
6-chloro-10-methylbenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C17H10ClNO2/c1-9-6-7-13-12(8-9)19-15-10-4-2-3-5-11(10)16(20)14(18)17(15)21-13/h2-8H,1H3 |
InChI Key |
YKOKEFWYRBTTCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C(=O)C4=CC=CC=C4C3=N2)Cl |
Origin of Product |
United States |
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